molecular formula C12H12O4 B14733248 Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate CAS No. 6286-68-6

Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate

Cat. No.: B14733248
CAS No.: 6286-68-6
M. Wt: 220.22 g/mol
InChI Key: JLJRBZNQSSAFHU-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate is a chemical compound with the molecular formula C12H12O4 It is known for its unique structure, which includes a prop-2-ynoate group attached to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate typically involves the esterification of 2,3-dimethoxyphenylprop-2-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxyacetophenone.

    Reduction: Formation of 3-(2,3-dimethoxyphenyl)propan-2-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The dimethoxyphenyl ring can also participate in various biochemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Uniqueness

Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate is unique due to its specific substitution pattern on the phenyl ring and the presence of the prop-2-ynoate group

Properties

CAS No.

6286-68-6

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate

InChI

InChI=1S/C12H12O4/c1-14-10-6-4-5-9(12(10)16-3)7-8-11(13)15-2/h4-6H,1-3H3

InChI Key

JLJRBZNQSSAFHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C#CC(=O)OC

Origin of Product

United States

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